Lipophilicity Reduction via 6-Oxo Group: A Comparative LogP Analysis
The presence of the 6-oxo group in tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate results in a markedly lower calculated logP value compared to the analogous compound lacking the oxo group, tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate [1]. This difference is critical for controlling lipophilicity-driven pharmacokinetic properties.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 0.15 |
| Comparator Or Baseline | tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0): 1.36 |
| Quantified Difference | 1.21 log units lower |
| Conditions | In silico prediction (method unspecified by vendors); consistent values reported across multiple sources [1]. |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced promiscuous binding, facilitating early-stage hit-to-lead optimization where controlling lipophilicity is paramount.
- [1] ChemTradeHub. 2-Methyl-2-propanyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0) Properties. View Source
